Flutazolam vs. Diazepam & Alprazolam: Unique Biphasic Half-Life Profile Quantified
Flutazolam exhibits a unique biphasic half-life profile not observed in diazepam or alprazolam. The parent compound has a very short elimination half-life of 3.5 hours, while its major active metabolite, n-desalkylflurazepam (also a metabolite of flurazepam), has a prolonged half-life of 47-100 hours [1]. In contrast, diazepam has a longer parent half-life of 20-120 hours and forms the active metabolite nordiazepam with a half-life of 50-99 hours [2]. Alprazolam has an intermediate parent half-life of 11.2 hours with active metabolites (4-hydroxyalprazolam, α-hydroxyalprazolam) exhibiting similar half-lives [3]. This distinct pharmacokinetic profile means Flutazolam provides rapid onset and offset of the parent compound while maintaining sustained activity via its metabolite.
| Evidence Dimension | Elimination half-life (parent compound and major active metabolite) |
|---|---|
| Target Compound Data | Parent: 3.5 hours; Active metabolite (n-desalkylflurazepam): 47-100 hours |
| Comparator Or Baseline | Diazepam: Parent 20-120 hours, metabolite (nordiazepam) 50-99 hours; Alprazolam: Parent 11.2 hours, metabolites 11.2 hours |
| Quantified Difference | Flutazolam parent half-life is 5.7-34.3 times shorter than diazepam and 3.2 times shorter than alprazolam, while its active metabolite half-life is comparable to diazepam's metabolite and significantly longer than alprazolam's metabolites. |
| Conditions | Data compiled from pharmacokinetic studies and product labels in healthy adults. |
Why This Matters
This biphasic profile offers a unique temporal window for experiments requiring rapid onset with sustained effect, a property not achievable with standard short- or long-acting benzodiazepines.
- [1] Flutazolam. Wikipedia. Accessed 2026-04-17. View Source
- [2] Diazepam. RxReasoner. Accessed 2026-04-17. View Source
- [3] ALPRAZOLAM TABLETS, USP CIV. DailyMed. 2015. View Source
